molecular formula C10H8BrFO B1293270 (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone CAS No. 898790-15-3

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Cat. No.: B1293270
CAS No.: 898790-15-3
M. Wt: 243.07 g/mol
InChI Key: NULDLBYCYVZYLM-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H8BrFO. It is a member of the aryl ketone family, characterized by the presence of a bromine and fluorine atom on the phenyl ring and a cyclopropyl group attached to the carbonyl carbon.

Preparation Methods

The synthesis of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzene and cyclopropylcarbonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2-fluorobenzene is reacted with cyclopropylcarbonyl chloride in the presence of triethylamine at low temperatures (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound.

Chemical Reactions Analysis

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone depends on its specific application:

Comparison with Similar Compounds

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULDLBYCYVZYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642502
Record name (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-15-3
Record name (4-Bromo-2-fluorophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To magnesium (265 mg), tetrahydrofuran (2 mL) was added, and cyclopropyl bromide (1.1 mL) was added slowly at room temperature, and then the reaction mixture was stirred at room temperature for 1 hour. To a solution of 4-bromo-2-fluorobenzaldehyde (2.0 g) in tetrahydrofuran (20 mL) was added the solution of the obtained Grignard reagent in tetrahydrofuran at 0° C., and then the reaction mixture was stirred at room temperature for 2 days. To the reaction mixture was added a saturated aqueous solution of ammonium chloride, and the reaction mixture was extracted with ethyl acetate. The obtained organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the titled compound (2.19 g) as a brown oil.
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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